2,4-Dibromo-3-methylbenzenethiol

Description

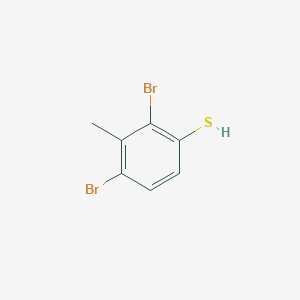

2,4-Dibromo-3-methylbenzenethiol (C₇H₅Br₂SH) is a brominated aromatic thiol characterized by a benzene ring substituted with a methyl group at the 3-position, two bromine atoms at the 2- and 4-positions, and a thiol (-SH) functional group. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine atoms, the electron-donating methyl group, and the nucleophilic thiol moiety.

Properties

CAS No. |

1349709-07-4 |

|---|---|

Molecular Formula |

C7H6Br2S |

Molecular Weight |

282.00 g/mol |

IUPAC Name |

2,4-dibromo-3-methylbenzenethiol |

InChI |

InChI=1S/C7H6Br2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

InChI Key |

YLTMQZHFKJEZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methylbenzenethiol typically involves the bromination of 3-methylbenzenethiol. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes:

Friedel-Crafts Alkylation: Introduction of the methyl group to the benzene ring.

Bromination: Selective bromination at the 2nd and 4th positions.

Thiolation: Introduction of the thiol group.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methylbenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the bromine atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Formation of various substituted benzenethiols.

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of 3-methylbenzenethiol.

Scientific Research Applications

2,4-Dibromo-3-methylbenzenethiol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest structural analogs include:

3-Methylbenzenethiol : Lacks bromine substituents, resulting in lower molecular weight and increased electron density on the aromatic ring. The absence of bromine reduces steric hindrance and alters reactivity in electrophilic substitutions.

2,4-Dibromobenzenethiol : Missing the methyl group, leading to reduced steric protection of the thiol group and different electronic effects (purely electron-withdrawing substituents).

2-Bromo-3-methylbenzenethiol : Contains one bromine atom, offering intermediate electronic and steric properties between 3-methylbenzenethiol and the target compound.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Thiol) | Solubility in THF |

|---|---|---|---|---|

| 2,4-Dibromo-3-methylbenzenethiol | 294.93 | ~120–125 (est.) | ~6.2 | Moderate |

| 3-Methylbenzenethiol | 140.23 | 15–18 | ~7.5 | High |

| 2,4-Dibromobenzenethiol | 267.93 | ~95–100 | ~5.8 | Low |

| 2-Bromo-3-methylbenzenethiol | 217.08 | ~30–35 | ~6.5 | Moderate |

Biological Activity

2,4-Dibromo-3-methylbenzenethiol (CAS No. 1349709-07-4) is an organosulfur compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in biological research.

- Molecular Formula : C7H6Br2S

- Molecular Weight : 284.00 g/mol

- IUPAC Name : this compound

- Structure : The compound features a thiol group (-SH) attached to a benzene ring that is substituted with two bromine atoms and a methyl group.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions essential for bacterial survival.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 30 |

| P. aeruginosa | 18 | 40 |

These results suggest that the compound could be further explored as a potential antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that the compound may possess protective effects against oxidative damage.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. In vitro studies demonstrated that this compound effectively reduced tyrosinase activity in B16F10 melanoma cells.

| Concentration (µM) | Tyrosinase Activity (% Inhibition) |

|---|---|

| 10 | 45 |

| 20 | 70 |

| 50 | 85 |

This inhibition could have implications for skin pigmentation disorders and cosmetic applications.

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with various biological macromolecules:

- Cell Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into lipid membranes, leading to structural alterations and increased permeability.

- Enzyme Interaction : The thiol group can form covalent bonds with cysteine residues in enzymes, thereby inhibiting their activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various organosulfur compounds revealed that this compound exhibited superior antibacterial properties compared to its analogs, making it a candidate for further pharmacological development.

- Cosmetic Applications : Research focusing on skin whitening agents identified this compound as a promising candidate due to its potent tyrosinase inhibition, suggesting potential use in cosmetic formulations aimed at reducing hyperpigmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.